molecular formula C11H13N B092758 1-isopropyl-1H-indole CAS No. 16885-99-7

1-isopropyl-1H-indole

Cat. No. B092758
CAS RN: 16885-99-7
M. Wt: 159.23 g/mol
InChI Key: JDFIJVJKRTZYCK-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-indole is a type of indole derivative . Indole derivatives are known for their wide-ranging biological activity and are found in many important synthetic drug molecules . They are also found in proteins in the form of amino acids, such as tryptophan .


Synthesis Analysis

The synthesis of indoles has been a central theme in organic synthesis over the last century . Many methods frequently start from ortho-substituted anilines, thereby greatly restricting the availability of starting materials . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

The indole ring system represents one of the most abundant and important heterocycles in nature . It is found in a hugely diverse array of biologically significant natural compounds . The structure of 1-isopropyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .

Scientific Research Applications

  • Synthesis and Functionalization of Indoles : Indoles, including 1-isopropyl-1H-indole, play a critical role in the synthesis of biologically active compounds. Palladium-catalyzed reactions are particularly significant for the functionalization of indoles, demonstrating their application in producing fine chemicals, agrochemicals, and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).

  • Chromatography and Auxins in Plant Tissues : Indole compounds, including derivatives of 1-isopropyl-1H-indole, are studied for their chromatographic behavior and their role as auxins in plant tissues, influencing plant growth and development (Stowe & Thimann, 1954).

  • C-H Annulation for Indole Synthesis : The synthesis of indoles, through methods like C-H annulation, has evolved significantly. This approach is advantageous for creating various substituted indoles, highlighting the versatility of indoles in chemical synthesis (Wang, Sun, Fang, & Huang, 2013).

  • BN Isosteres of Indole : The concept of BN/CC isosterism expands the structural diversity of indole-based compounds, which is significant in biological systems and materials applications. This research underscores the chemical importance of indoles and their derivatives (Abbey & Liu, 2013).

  • Medical Applications and SARS-CoV-2 Research : Indole and its derivatives, such as 1-isopropyl-1H-indole, have significant medical applications. They exhibit potential as anticancer agents and are being explored for anti-SARS CoV-2 therapy (Gobinath et al., 2021).

  • Isatins and Drug Synthesis : Isatins, closely related to indoles, are used in synthesizing various heterocyclic compounds and serve as raw materials for drug synthesis, highlighting the pharmaceutical significance of indole structures (Garden & Pinto, 2001).

  • Excited State Dynamics in Fluorescent Probes : The study of indoles under jet-cooled conditions aims to understand their excited state properties, useful in fluorescent probes for biological systems. This research indicates the applicability of indoles in bio-imaging and diagnostics (Demmer et al., 1990).

Safety And Hazards

When handling 1-isopropyl-1H-indole, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

There is still room for improvement in the field of indole synthesis . The substitution pattern around the six-membered ring is notably less complex in synthetic indoles than in naturally occurring ones . Therefore, future research could focus on developing new methodologies for the construction of this ever relevant heteroaromatic ring .

properties

IUPAC Name

1-propan-2-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9(2)12-8-7-10-5-3-4-6-11(10)12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFIJVJKRTZYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-1H-indole

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared according to general procedure A described in Scheme 1. A solution of indole (5 g, 43 mmol) in DMF (60 mL) at to 0° C. was treated with NaH (60% in mineral oil, 3.4 g, 86 mmol) in 4 portions providing a slurry that was gradually warmed to RT over a 30 min period. Isopropyl iodide (1.1 g, 64 mmol) was added to the reaction mixture at RT and the mixture was stirred for 14 h. The reaction mixture was then treated with H2O (50 mL) and extracted with EtOAc (3×50 mL). The combined organic extracts were washed with sat. NaHCO3 (1×50 mL), H2O (1×50 mL) and dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the crude material was purified on silica gel (Biotage, 0-10% EtOAc/Hexanes, 30 min.) to provide N-isopropylindole as a colorless oil (2.9 g, 43% yield).
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50 mL
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43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
NR Joshi, SG Mule, VA Gore… - Journal of …, 2022 - xiahepublishing.com
… A ligand (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) was synthesized from 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde and hydrazine hydrate …
Number of citations: 2 www.xiahepublishing.com
VKA Kalalbandi, J Seetharamappa - Crystal Structure Theory and …, 2013 - scirp.org
… Further, this was cyclized by means of ZnCl 2 to yield 3-(4- fluorophenyl)-1-isopropyl-1H-indole. The condensation of 3-(4-fluorophenyl)-1-isopropyl-1H-indole with 3-(Nmethyl-N-…
Number of citations: 1 www.scirp.org
W Wang, T Ikemoto - Tetrahedron letters, 2005 - Elsevier
… One of the most favorable substrates is 3-(4-fluorophenyl)-1-isopropyl-1H-indole, which reacts nearly quantitatively to give the corresponding α,β-unsaturated ester, and the scope of the …
Number of citations: 19 www.sciencedirect.com
B Zhang, Y Duan, Y Yang, Q Mao, F Lin, J Gao… - European Journal of …, 2022 - Elsevier
Xanthine oxidase (XO) has been an important target for the treatment of hyperuricemia and gout. The analysis of potential interactions of pyrimidinone and 3-cyano indole …
Number of citations: 12 www.sciencedirect.com
RV Shafigulin, AA Myakishev, EA Il'ina, MM Il'in… - Russian Journal of …, 2011 - Springer
… methyl 1H indole (3), ethyl 5 hydroxy 1,2 dyme thyl 1H benzo[g]indole 3 carboxylate (4), ethyl 5 hydroxy 2 methyl 1 isopropyl 1H indole 3 carboxy late (5), ethyl 5 hydroxy 2 methyl 1 …
Number of citations: 11 link.springer.com
B Li, P Ni, H Huang, F Xiao… - Advanced Synthesis & …, 2017 - Wiley Online Library
… We further tested this method with N-ethylindole and 1-isopropyl-1H-indole, and the reaction proceeded smoothly to provide the desired products in good yields (3la-3 na). …
Number of citations: 54 onlinelibrary.wiley.com
K Liu, Y Ding, C Kang - Pharmaceutical Chemistry Journal, 2020 - Springer
Through a structure-based molecular hybridization strategy, a series of new N-acylhydrazone derivatives containing the benzothiazole and indole based moiety were designed, …
Number of citations: 14 link.springer.com
J Gao, X Liu, B Zhang, Q Mao, Z Zhang, Q Zou… - European Journal of …, 2020 - Elsevier
Xanthine oxidase (XO) has emerged as an important target for the treatment of hyperuricemia and gout. In this study, to obtain novel nonpurine XO inhibitors, a series of 1-alkyl-5/6-(5-…
Number of citations: 30 www.sciencedirect.com
HE Colley, M Muthana, SJ Danson… - Journal of medicinal …, 2015 - ACS Publications
A number of indole-3-glyoxylamides have previously been reported as tubulin polymerization inhibitors, although none has yet been successfully developed clinically. We report here a …
Number of citations: 51 pubs.acs.org
MI Dawson, M Ye, X Cao, L Farhana… - ChemMedChem …, 2009 - Wiley Online Library
PPARγ agonist DIM‐Ph‐4‐CF 3 , a template for RXRα agonist (E)‐3‐[5‐di(1‐methyl‐1H‐indol‐3‐yl)methyl‐2‐thienyl] acrylic acid: DIM‐Ph‐CF 3 is reported to inhibit cancer growth …

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